molecular formula C23H19BrN4 B2415269 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 956965-83-6

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline

Cat. No. B2415269
CAS RN: 956965-83-6
M. Wt: 431.337
InChI Key: JZQIIVSSPBSCBG-UHFFFAOYSA-N
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Description

The compound contains a bromophenyl group, a dimethylpyrazol group, and a dihydrobenzoquinazoline group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The bromophenyl and dimethylpyrazol groups are likely to be planar due to the presence of conjugated pi systems. The dihydrobenzoquinazoline group may introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electrophilic bromine on the phenyl ring and the nucleophilic nitrogen in the pyrazol ring. It could undergo various substitution or addition reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point. The nitrogen atoms in the pyrazol and quinazoline groups could participate in hydrogen bonding, affecting the compound’s solubility .

Scientific Research Applications

Classical and Microwave-Assisted Synthesis

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is part of a family of compounds known for their synthesis versatility. For example, a methodology for synthesizing derivatives involving 3,5-dimethyl-1H-pyrazol and quinazoline was developed, showcasing efficient synthesis methods including microwave heating. These compounds demonstrated significant antimicrobial activities, notably against bacteria (Sojitra et al., 2016). Similarly, other derivatives synthesized using microwave irradiation also displayed notable antimicrobial properties (Raval et al., 2012).

Antitumor and Antibacterial Activity

Further research into dihydrobenzo[h]quinazoline derivatives revealed their promising antitumor and antibacterial properties. The synthesis of these derivatives led to the creation of compounds with potent activity against ascites carcinoma and notable antibacterial efficacy using the agar diffusion method (Markosyan et al., 2019).

Molecular Interactions and Structural Analysis

The molecular behavior and interactions of compounds within this chemical family have been studied extensively. Some derivatives form centrosymmetric dimers, chains, and sheets through hydrogen bonds and pi-pi stacking interactions, offering insights into the molecular structure and interaction patterns of these compounds (Portilla et al., 2005).

Analgesic Properties

Research into the analgesic effects of certain 5,6-dihydrobenzo[h]quinazoline derivatives in mouse models has shown promising results, especially in the context of arthritic pain, suggesting potential applications in pain management (Bonacorso et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The compound could potentially be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have biological activity that could be explored in pharmaceutical research .

properties

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQIIVSSPBSCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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